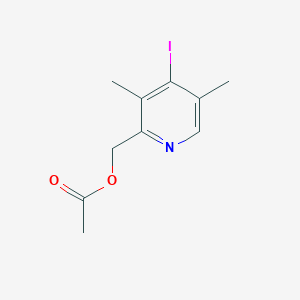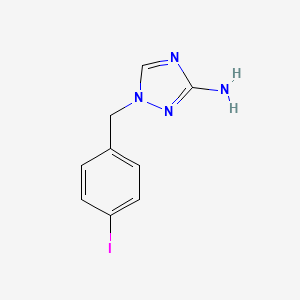
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex compound with a fascinating structure. Let’s break it down:
7-Methoxy: This refers to a methoxy group (–OCH₃) attached to the seventh position of the isoquinoline ring.
N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl): This part contains a pyridine ring (with a pyrrolidine-derived substituent) linked to the isoquinoline core.
Isoquinolin-3-amine: The central core of the compound, an isoquinoline ring, contains an amino group (–NH₂) at the third position.
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on its industrial production methods, here’s a general outline:
Ring Construction: The isoquinoline ring can be synthesized through various methods, such as Pictet–Spengler condensation or cyclization of appropriate precursors.
Functionalization: The pyridine and pyrrolidine moieties are introduced using suitable reagents. For instance, the pyrrolidine group can be added via reductive amination.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the substituents, 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine may undergo oxidation (e.g., N-oxide formation) or reduction (e.g., hydrogenation).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), palladium on carbon (Pd/C), and Lewis acids are often employed.
Major Products: These reactions yield derivatives with modified functional groups, impacting bioactivity.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit anti-inflammatory, antitumor, or antimicrobial properties?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its interactions with cellular targets.
Mechanism of Action
Molecular Targets: Identify proteins or receptors it binds to.
Pathways: Understand how it affects cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related isoquinolines or pyridines.
Properties
CAS No. |
1204701-84-7 |
|---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-methoxy-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-25-18-5-4-16-12-20(22-13-17(16)11-18)23-19-10-15(6-7-21-19)14-24-8-2-3-9-24/h4-7,10-13H,2-3,8-9,14H2,1H3,(H,21,22,23) |
InChI Key |
OHNNFOIUNNVZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)NC3=NC=CC(=C3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


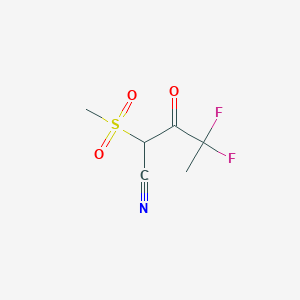

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
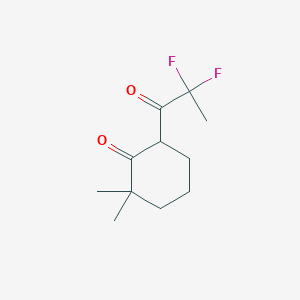
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
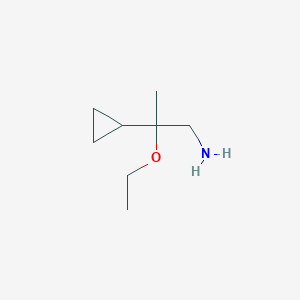
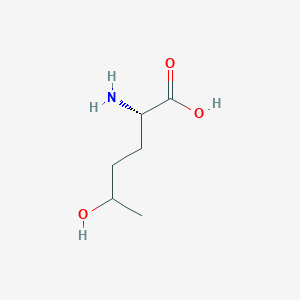
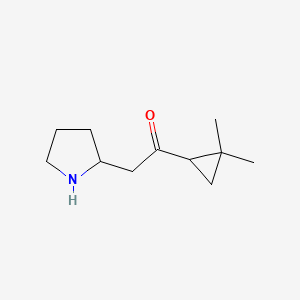
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
